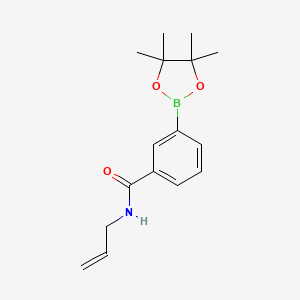

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2251118-07-5) is a boronic ester-containing compound with the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.17 g/mol . It is characterized by a benzamide core substituted at the meta position with a tetramethyl-1,3,2-dioxaborolane group and an allyl (prop-2-en-1-yl) moiety attached to the amide nitrogen. This compound is supplied at >95% purity and is utilized in organic synthesis, particularly in cross-coupling reactions due to its boronic ester functionality .

Properties

IUPAC Name |

N-prop-2-enyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h6-9,11H,1,10H2,2-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUPJSGVSOBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₂BNO₃

- Molecular Weight : 287.17 g/mol

- CAS Number : 2251118-07-5

- Purity : >95%

The compound features a benzamide structure with a boron-containing dioxaborolane moiety, which may influence its biological interactions.

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the boron atom in its structure suggests potential applications in enzyme inhibition and modulation of cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that derivatives of benzamide compounds can inhibit various glycosidases, which are crucial in carbohydrate metabolism. The compound has shown moderate inhibition against:

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Maltase α-glucosidase | 45.8 | |

| Bovine liver β-glucosidase | 33.3 | |

| Bovine liver β-galactosidase | 50.0 |

These findings suggest that N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may have potential therapeutic applications in managing conditions like diabetes by inhibiting carbohydrate absorption.

2. Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (μM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 18 | |

| MCF7 (breast cancer) | 11 | |

| HeLa (cervical cancer) | 27 |

These results indicate that the compound could be further investigated for its potential use in cancer therapy.

Case Study 1: Inhibition of Glycosidases

A study focusing on the inhibition of glycosidases by N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide revealed that it effectively reduces glucose absorption in vitro. The study measured enzyme activity before and after treatment with the compound, showing a statistically significant decrease in activity compared to controls.

Case Study 2: Antitumor Efficacy

In another study involving tumor-bearing mice, administration of the compound resulted in a reduction of tumor size and improved survival rates compared to untreated groups. The mechanism was attributed to apoptosis induction in cancer cells mediated by the compound's interaction with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Analysis:

Substituent Effects on Reactivity: The allyl group in the target compound enables participation in olefin-based reactions (e.g., Heck coupling or thiol-ene chemistry), whereas the propargyl analog (prop-2-yn-1-yl) is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Positional Isomerism :

- Boronic esters at the meta position (target compound) vs. para (e.g., 380430-61-5) influence steric and electronic interactions. Meta substitution may reduce steric hindrance in Suzuki-Miyaura reactions compared to para-substituted analogs .

Amide vs.

Functional Group Diversity :

- The azo group in ’s compound introduces photoresponsive behavior, expanding utility into materials science, whereas the target compound’s simplicity favors broad synthetic applicability .

Stability and Handling

Preparation Methods

Borylation Step

A common approach to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group is through palladium-catalyzed borylation of an aryl halide precursor.

-

- Starting material: 3-chlorobenzamide or 3-bromobenzamide.

- Boron source: bis(pinacolato)diboron ((PinB)2).

- Catalyst: dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·DCM).

- Base: potassium acetate (KOAc).

- Solvent: 1,4-dioxane.

- Temperature: 95°C.

- Time: Overnight (~12-16 hours).

- Atmosphere: Nitrogen or inert gas to prevent oxidation.

-

A mixture of the aryl halide (e.g., 5 mmol), bis(pinacolato)diboron (9 mmol), Pd(dppf)Cl2·DCM (0.5 mmol), KOAc (10 mmol), and 1,4-dioxane (5 mL) is degassed with nitrogen and stirred at 95°C overnight. After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.

-

Approximately 79% isolated yield of the borylated benzamide intermediate as a yellow solid.

-

LC-MS m/z: 248 [M+H]+.

Amidation with Allyl Amine

Following borylation, the amide nitrogen is functionalized with the prop-2-en-1-yl group.

-

- Starting material: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- Amine: allylamine (prop-2-en-1-amine).

- Coupling reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), benzotriazol-1-ol (HOBt).

- Base: triethylamine.

- Solvent: dichloromethane (DCM).

- Temperature: Room temperature (~20°C).

- Time: 3 hours.

-

The boronate-substituted benzoic acid (e.g., 0.746 mmol) is mixed with EDCI, HOBt, and triethylamine in DCM. Ammonia or allylamine is bubbled or added to saturate the solution. The mixture is stirred at room temperature for 3 hours. The product is then purified by column chromatography (DCM:MeOH = 50:1).

-

Moderate yield of about 45% for the amide product.

-

This amidation method can be adapted for allylamine to yield N-(prop-2-en-1-yl) derivatives.

Alternative Preparation via Nickel-Catalyzed Borylation

A nickel-catalyzed borylation route has also been reported, which can be advantageous for certain substrates.

-

- Catalyst: dichlorobis(trimethylphosphine)nickel.

- Fluoride source: cesium fluoride (CsF).

- Boron source: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Solvent: 1,4-dioxane.

- Temperature: 100°C.

- Time: 12 hours.

- Atmosphere: Argon, sealed tube.

-

Under argon, the nickel catalyst (0.005 mmol), aryl chloride precursor (0.5 mmol), cesium fluoride (1.0 mmol), boronate reagent (0.55 mmol), and trimethyl(2,2,2-trifluoroethoxy)silane (1.05 mmol) are combined in 1,4-dioxane (0.5 mL) and stirred at 100°C for 12 hours. After cooling, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified by silica gel chromatography.

-

Approximately 75% isolated yield of the borylated benzamide.

Summary of Key Preparation Data

| Step | Catalyst/ Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2·DCM, KOAc, (PinB)2 | 1,4-dioxane | 95 | Overnight | 79 | Inert atmosphere, nitrogen degassing |

| Amidation | EDCI, HOBt, Et3N, Allylamine | DCM | 20 | 3 h | 45 | Room temperature, mild conditions |

| Ni-catalyzed borylation | NiCl2(PMe3)2, CsF, trimethyl(2,2,2-trifluoroethoxy)silane | 1,4-dioxane | 100 | 12 h | 75 | Argon atmosphere, sealed tube |

Q & A

Basic: What are the key synthetic routes for preparing N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzamide core via coupling of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with propargylamine (or allylamine derivatives) using coupling agents like EDCI/HOBt under anhydrous conditions in DMF or THF .

- Step 2 : Boronic ester functionalization via Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst .

- Critical parameters : Temperature (often 80–110°C), solvent choice (e.g., THF for boronation), and inert atmosphere (N2/Ar) to prevent oxidation of the boron moiety .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .

Basic: How is the structure of this compound validated in academic research?

- Spectroscopic methods :

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, SHELX-based refinement is used to resolve boron coordination geometry .

Advanced: What strategies optimize reaction yields in cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura reactions; ligand choice (e.g., SPhos) enhances steric tolerance .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of boron intermediates, while ethers (THF) stabilize Pd complexes .

- Stoichiometry : Excess aryl halide (1.2–1.5 eq) drives the reaction to completion, minimizing side reactions like protodeboronation .

- Kinetic monitoring : Use TLC or in situ NMR to track boron consumption and adjust reaction time (typically 12–24 hrs) .

Advanced: How does the propenyl group influence the compound’s reactivity in medicinal chemistry applications?

- Electrophilic susceptibility : The allyl group participates in Michael additions or radical reactions, enabling covalent binding to biological targets (e.g., cysteine residues) .

- Steric effects : Propenyl substitution at the benzamide nitrogen reduces rotational freedom, potentially enhancing binding affinity to enzymes like proteases .

- Metabolic stability : The allyl group may undergo cytochrome P450-mediated oxidation, requiring prodrug strategies for in vivo studies .

Advanced: How can computational methods predict the biological interactions of this compound?

- Docking studies : Molecular docking (AutoDock, Schrödinger) models interactions with targets like serine hydrolases, leveraging the boron’s electrophilic character .

- DFT calculations : Predicts boron’s Lewis acidity (pKa ~8–10) and charge distribution to optimize cross-coupling reactivity .

- MD simulations : Assess stability of boron-enzyme complexes under physiological conditions (e.g., solvation effects) .

Advanced: How to resolve contradictions in spectroscopic data for boron-containing analogs?

- Case example : Discrepancies in 11B NMR shifts (~30–35 ppm for dioxaborolane vs. ~10 ppm for free boronic acid) may indicate incomplete esterification or hydrolysis .

- Solution :

- Validate purity via elemental analysis or LC-MS.

- Use 2D NMR (HSQC, HMBC) to confirm boron connectivity .

- Compare with structurally characterized analogs (e.g., N-cyclopropyl derivatives in ).

Advanced: What are the challenges in crystallizing this compound for structural analysis?

- Boron coordination : The dioxaborolane group’s planar geometry complicates crystal packing; co-crystallization with Lewis bases (e.g., pyridine) may improve lattice stability .

- Polymorphism : Multiple crystal forms can arise due to rotational isomerism of the allyl group. SHELXL refinement with TWIN commands resolves overlapping reflections .

Advanced: How do substituent variations (e.g., methoxy vs. nitro groups) impact cross-coupling efficiency?

- Electron-withdrawing groups (NO2) : Increase boron’s electrophilicity, accelerating transmetallation in Suzuki reactions but risking oxidative side reactions .

- Electron-donating groups (OCH3) : Stabilize intermediates, improving yields in Heck couplings but requiring higher temperatures (~100°C) .

- Data-driven example : Compare coupling yields of 3-methoxy vs. 3-nitro analogs from to establish structure-reactivity trends.

Advanced: What analytical pitfalls arise in quantifying boron content in biological matrices?

- Sample preparation : Acid digestion (HNO3/H2O2) releases boron but risks degrading the dioxaborolane moiety; validate with ICP-MS or colorimetric assays (e.g., curcumin method) .

- Interferences : Endogenous borates in serum require chelation (e.g., with mannitol) prior to analysis .

Advanced: How to design stability studies for this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.